molecular formula C7H14O2S B2436751 3-(Isobutylthio)propanoic acid CAS No. 23246-19-7

3-(Isobutylthio)propanoic acid

Cat. No.: B2436751
CAS No.: 23246-19-7
M. Wt: 162.25
InChI Key: MXMBQSVJABXGDK-UHFFFAOYSA-N
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Description

3-(Isobutylthio)propanoic acid is an organic compound with the molecular formula C7H14O2S It is a derivative of propanoic acid, where the hydrogen atom of the carboxyl group is replaced by an isobutylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylthio)propanoic acid can be achieved through several methods. One common approach involves the reaction of 3-chloropropanoic acid with isobutylthiol in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the isobutylthio group.

Another method involves the esterification of this compound with an alcohol, followed by hydrolysis to yield the desired acid. This method is often used in laboratory settings for small-scale synthesis.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable processes. One such method is the catalytic hydrogenation of 3-(isobutylthio)acrylic acid, which can be obtained from the reaction of isobutylthiol with acrylic acid. The hydrogenation process typically employs a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylthio)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the carboxyl group to an alcohol or aldehyde.

    Substitution: The isobutylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions are typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Isobutylthio)propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 3-(Isobutylthio)propanoic acid involves its interaction with various molecular targets. The isobutylthio group can participate in hydrogen bonding and hydrophobic interactions, which can influence the compound’s binding affinity to proteins and enzymes. Additionally, the carboxyl group can form ionic interactions with positively charged residues in target molecules.

Comparison with Similar Compounds

Similar Compounds

    3-Indolepropionic acid: A derivative of propanoic acid with an indole group instead of an isobutylthio group.

    3-(3-Indolyl)propanoic acid: Another indole derivative with similar structural features.

    3-Indoleacetic acid: A plant hormone with an indole group and a carboxyl group.

Uniqueness

3-(Isobutylthio)propanoic acid is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(2-methylpropylsulfanyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2S/c1-6(2)5-10-4-3-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXMBQSVJABXGDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23246-19-7
Record name 3-[(2-methylpropyl)sulfanyl]propanoic acid
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